8-(2,6-difluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with a fused imidazolidine-2,4-dione ring. The 2,6-difluorobenzoyl group at the 8-position and the 2-phenylethyl substituent at the 3-position distinguish it from related analogs. Such modifications influence its pharmacological profile, particularly in enzyme inhibition and receptor binding .
Properties
IUPAC Name |
8-(2,6-difluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3/c23-16-7-4-8-17(24)18(16)19(28)26-13-10-22(11-14-26)20(29)27(21(30)25-22)12-9-15-5-2-1-3-6-15/h1-8H,9-14H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBBNWJAPVEBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,6-difluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the difluorobenzoyl group: This step typically involves the acylation of the spirocyclic core with 2,6-difluorobenzoyl chloride under basic conditions.
Addition of the phenethyl group: This step involves the alkylation of the intermediate with a phenethyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-(2,6-difluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol or alkane.
Scientific Research Applications
8-(2,6-difluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 8-(2,6-difluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological effect. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Structure-Activity Relationship (SAR) Insights
- Core Rigidity : The imidazolidine-2,4-dione core is indispensable for PHD2 inhibition. Analogs with imidazole-2,4-dione (e.g., 36–44) lose activity due to reduced conformational rigidity .
- Chelating Groups: A metal-chelating moiety at the 8-position (e.g., pyridine in 11, imidazole in 14–15) is critical for PHD2 inhibition. Non-chelating groups (e.g., phenol in 13) render compounds inactive .
- Substituent Flexibility : The 3-position tolerates diverse groups (e.g., 2-phenylethyl, piperazine), enabling modulation of pharmacokinetics and target specificity .
Pharmacological Target Diversity
- Receptor Modulation : Piperazine-containing analogs (e.g., 13–14) may target CNS receptors, while compound #13 binds WASp for anticancer applications .
- Myelostimulation : Derivatives with biphenyl or chlorophenyl groups (e.g., Yu et al., 2018) exhibit hematopoietic activity, showcasing the scaffold's versatility .
Biological Activity
The compound 8-(2,6-difluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the spiro compound family, characterized by its unique spirocyclic structure. This compound has garnered attention due to its potential biological activities, particularly its interaction with the delta opioid receptor (DOR) and its implications in pain management and cardioprotection.
The primary mechanism of action for this compound is its role as a selective agonist for the delta opioid receptor (DOR). Research indicates that it exhibits anti-allodynic efficacy in models of inflammatory pain. Specifically, studies using a complete Freund’s adjuvant model demonstrated significant pain relief in both male and female C57BL/6 mice treated with this compound.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Target Receptor | Delta Opioid Receptor (DOR) |
| Agonistic Action | Selective agonist leading to pain relief |
| Model Used | Complete Freund’s adjuvant model in C57BL/6 mice |
| Efficacy | Significant reduction in allodynia (pain sensitivity) |
Case Studies and Research Findings
- Anti-Allodynic Effects :
-
Cardioprotective Properties :
- Another significant finding is the compound's cardioprotective effects observed through its interaction with mitochondrial permeability transition pores (mPTP). The research indicates that derivatives of 1,3,8-triazaspiro[4.5]decane prevent oligomycin A-related side effects by inhibiting mPTP opening without affecting cell viability or ATP levels significantly . This suggests a safer alternative for cardiac protection compared to traditional agents.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound over similar molecules, a comparative analysis was conducted:
| Compound | Key Features |
|---|---|
| 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Lacks difluorobenzoyl group; different pharmacological profile |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Similar spirocyclic core; different substituents |
The presence of the difluorobenzoyl group in this compound enhances its biological properties compared to these similar compounds.
Q & A
Q. Functional Insights :
- The 2,6-difluorobenzoyl group improves lipophilicity (logP = 2.8 vs. 2.1 for non-fluorinated analogs) and CNS penetration .
- Phenylethyl substitution enhances π-π stacking with aromatic residues in target proteins .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies?
Methodological Answer:
Contradictions in SAR (e.g., variable potency despite similar substituents) can be addressed by:
- Systematic Substituent Scanning : Synthesize derivatives with incremental modifications (e.g., meta/para-fluoro isomers) .
- Biophysical Assays :
- Crystallographic Overlays : Compare ligand-protein co-crystal structures to identify critical interactions (e.g., hydrogen bonding at Asn203) .
Advanced: What computational strategies predict biological targets?
Methodological Answer:
- In Silico Screening :
- Machine Learning Models : Train on kinase inhibitor datasets to predict off-target effects (e.g., PAINS filters) .
Example Output from In Silico Screening:
| Target Protein | Binding Affinity (nM) | Selectivity Ratio |
|---|---|---|
| WASp WH1 domain | 12.4 | 1:85 (vs. N-WASp) |
| CYP3A4 | >10,000 | N/A |
Advanced: How to address discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling :
- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites .
- Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance bioavailability (e.g., AUC0–24h increase by 3.5×) .
Advanced: What are the degradation pathways under physiological conditions?
Methodological Answer:
- Hydrolytic Degradation :
- pH-Dependent Stability : Degrades rapidly at pH < 3 (t1/2 = 2 h) due to lactam ring opening .
- Enzymatic Cleavage : Susceptible to esterase-mediated hydrolysis (kcat = 0.8 s<sup>-1</sup>) .
- Oxidative Pathways : CYP450-mediated oxidation at the benzoyl group (major metabolite: 3-hydroxy derivative) .
Degradation Products Identified via LC-MS:
| Pathway | Major Product | m/z (Observed) |
|---|---|---|
| Hydrolysis | Ring-opened dicarboxylic acid | 443.1721 |
| Oxidation | 3-Hydroxy-difluorobenzoyl derivative | 442.1538 |
Advanced: How to evaluate polypharmacology and off-target effects?
Methodological Answer:
- Broad-Panel Binding Assays : Screen against 468 kinases (DiscoverX) to identify off-target hits (e.g., 85% inhibition of Abl1 at 10 μM) .
- Transcriptomic Profiling : Use RNA-seq to assess downstream pathway activation (e.g., 2.3-fold upregulation of apoptosis markers) .
- CRISPR-Cas9 Validation : Knock out candidate off-target genes (e.g., PTK2B) to confirm phenotypic relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
